molecular formula C7H7BrClNO B13463413 5-Bromo-3-chloro-2-(methoxymethyl)pyridine CAS No. 2661482-88-6

5-Bromo-3-chloro-2-(methoxymethyl)pyridine

Cat. No.: B13463413
CAS No.: 2661482-88-6
M. Wt: 236.49 g/mol
InChI Key: PIIPIVHAHANSLZ-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-(methoxymethyl)pyridine is an organic compound belonging to the pyridine family. This compound is characterized by the presence of bromine, chlorine, and a methoxymethyl group attached to the pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-2-(methoxymethyl)pyridine typically involves the halogenation of 2-(methoxymethyl)pyridine. One common method is the bromination of 2-(methoxymethyl)pyridine followed by chlorination. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst to facilitate the halogenation process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-2-(methoxymethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and dehalogenated pyridines .

Scientific Research Applications

5-Bromo-3-chloro-2-(methoxymethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-(methoxymethyl)pyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the methoxymethyl group allows the compound to form strong interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-chloropyridine
  • 3-Bromo-2-chloropyridine
  • 5-Bromo-2-methoxypyridine

Uniqueness

5-Bromo-3-chloro-2-(methoxymethyl)pyridine is unique due to the presence of both bromine and chlorine atoms along with a methoxymethyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in various synthetic pathways .

Properties

CAS No.

2661482-88-6

Molecular Formula

C7H7BrClNO

Molecular Weight

236.49 g/mol

IUPAC Name

5-bromo-3-chloro-2-(methoxymethyl)pyridine

InChI

InChI=1S/C7H7BrClNO/c1-11-4-7-6(9)2-5(8)3-10-7/h2-3H,4H2,1H3

InChI Key

PIIPIVHAHANSLZ-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=C(C=N1)Br)Cl

Origin of Product

United States

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